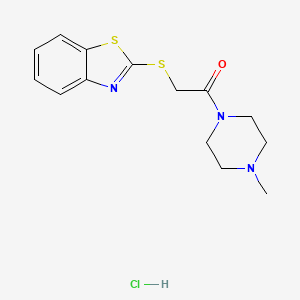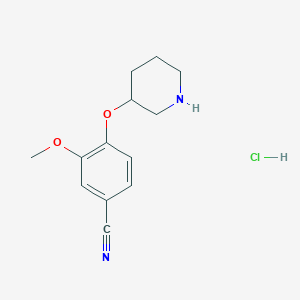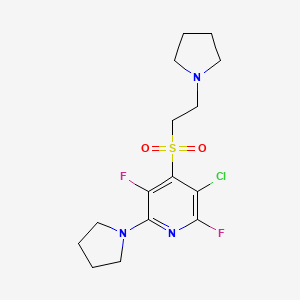
C15H20ClF2N3O2S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C15H20ClF2N3O2S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of 15 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C15H20ClF2N3O2S typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group with a nucleophile.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can be crucial for achieving the desired chemical structure.
Catalytic Reactions: Catalysts are often used to increase the reaction rate and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
C15H20ClF2N3O2S: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as hydroxide ions (OH-) and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C15H20ClF2N3O2S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of C15H20ClF2N3O2S involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
C15H20ClF2N3O2S: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groups
List of Similar Compounds
C15H20ClF2N3O2: A compound with a similar molecular structure but lacking the sulfur atom.
C15H20ClF2N3S: A compound with a similar molecular structure but lacking the oxygen atoms.
C15H20ClF2N3O2S2: A compound with an additional sulfur atom.
Propiedades
Fórmula molecular |
C15H20ClF2N3O2S |
|---|---|
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
3-chloro-2,5-difluoro-6-pyrrolidin-1-yl-4-(2-pyrrolidin-1-ylethylsulfonyl)pyridine |
InChI |
InChI=1S/C15H20ClF2N3O2S/c16-11-13(24(22,23)10-9-20-5-1-2-6-20)12(17)15(19-14(11)18)21-7-3-4-8-21/h1-10H2 |
Clave InChI |
PQXXAXLLEOBFSG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCS(=O)(=O)C2=C(C(=NC(=C2Cl)F)N3CCCC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


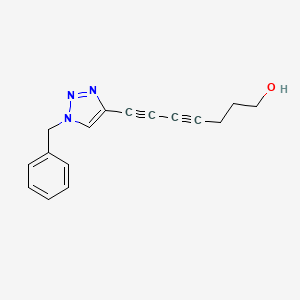
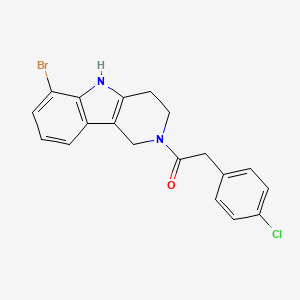
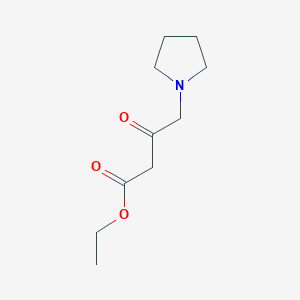
![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)

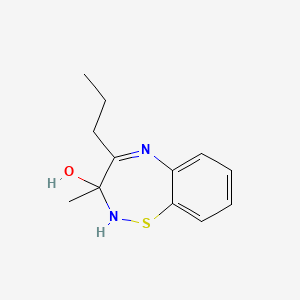
![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)
![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)
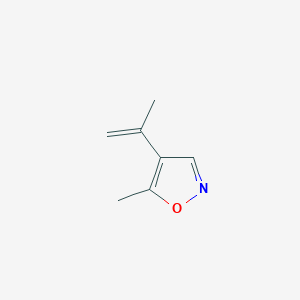

![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol](/img/structure/B12638506.png)

